cis-ent-Tadalafil
Overview
Description
cis-ent-Tadalafil, is a diastereomer of the well-known compound Tadalafil, which is used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension. Tadalafil is a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow in the penis and lungs . The (6S,12aR)-diastereomer, however, is an inactive form and does not exhibit the same pharmacological effects as the active (6R,12aR)-isomer .
Mechanism of Action
Target of Action
Tadalafil is a selective phosphodiesterase-5 (PDE5) inhibitor . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) . The primary role of PDE5 is to regulate the concentration of cGMP, which plays a crucial role in physiological processes like smooth muscle relaxation .
Mode of Action
Tadalafil interacts with its target, PDE5, by inhibiting its activity. This inhibition prevents the breakdown of cGMP . As a result, the concentration of cGMP increases, leading to a series of downstream effects. The most common therapeutic effect of Tadalafil is the relaxation of smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by Tadalafil is the nitric oxide/cGMP pathway . In this pathway, nitric oxide (NO) activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. The increased cGMP then activates cGMP-dependent protein kinase (PKG), leading to a cascade of protein activations that result in various physiological effects .
Pharmacokinetics
Tadalafil exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . The typical population estimates of the apparent oral clearance (CL/F) and apparent volume of distribution are 1.6 l/h and 63.8 l, respectively .
Result of Action
The primary result of Tadalafil’s action is the relaxation of smooth muscle in the penis, allowing the corpus cavernosum to fill with blood and produce an erection . This effect is dependent on sexual stimulation. In addition, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation in pulmonary arterial hypertension (PAH), which reduces blood pressure in the pulmonary arteries .
Action Environment
The action of Tadalafil is influenced by various environmental factors. For example, the presence of sexual stimulation is necessary for Tadalafil to exert its therapeutic effect in erectile dysfunction . Furthermore, the efficacy of Tadalafil can be influenced by the patient’s health status, such as renal impairment .
Biochemical Analysis
Biochemical Properties
Tadalafil, (6S,12aR) interacts with the phosphodiesterase-5 (PDE5) enzyme, a member of the class I phosphodiesterase superfamily . This enzyme is specific for the breakdown and degradation of cyclic guanosine monophosphate (cGMP) . Tadalafil analogues with an extended hydrophilic side chain on the piperazine nitrogen were designed to interact with particular hydrophilic residues in the binding pocket .
Cellular Effects
Tadalafil, (6S,12aR) has been shown to have effects on various types of cells. For instance, it has been reported to have an insulin-like effect on human skeletal muscle cells . It also seems to ameliorate insulin resistance and glucose homeostasis in humans .
Molecular Mechanism
Tadalafil, (6S,12aR) exerts its effects at the molecular level primarily through its inhibition of the PDE5 enzyme . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then lead to a series of downstream effects, including the relaxation of smooth muscle cells .
Temporal Effects in Laboratory Settings
The effects of Tadalafil, (6S,12aR) over time in laboratory settings have not been extensively studied. Studies on Tadalafil have shown that it provides a preferable therapeutic effect for erectile dysfunction with a lower incidence of treatment-emergent side effects relative to on-demand use after at least 24 weeks of long-term treatment .
Dosage Effects in Animal Models
In animal models, Tadalafil has shown preventive effects against cerebral vasospasm and vasodilative effects similar to that of nimodipine . Specific studies on the dosage effects of Tadalafil, (6S,12aR) in animal models are currently lacking.
Metabolic Pathways
Tadalafil, (6S,12aR) is involved in the nitric oxide-cyclic GMP-protein kinase G (NO-cGMP-PKG) pathway . This pathway plays an essential role in physiological processes like energy storage by modulating lipid homeostasis via IRS-1-mediated mechanisms .
Transport and Distribution
The transport and distribution of Tadalafil, (6S,12aR) within cells and tissues have not been extensively studied. Tadalafil is known to be distributed in various tissues such as vascular smooth muscles, the brain, platelets, spleen, and kidney .
Preparation Methods
The synthesis of cis-ent-Tadalafil, involves several steps starting from the appropriate chiral precursors. One common synthetic route involves the use of D-tryptophan methyl ester as a starting material. The process includes the formation of a chloroacetyl intermediate, followed by cyclization and subsequent purification steps . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the separation of the desired diastereomer from other isomers . The reaction conditions typically include the use of polar solvents such as dimethylformamide (DMF), 1,4-dioxane, and dimethyl sulfoxide (DMSO), followed by recrystallization .
Chemical Reactions Analysis
cis-ent-Tadalafil, can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Although cis-ent-Tadalafil, is an inactive diastereomer, it still holds significance in scientific research. It is often used as a reference compound in studies involving the separation and characterization of chiral molecules . Additionally, it serves as a model compound in the development of new analytical methods, such as stereoselective HPLC . In the field of medicinal chemistry, it is used to study the structure-activity relationships of PDE5 inhibitors and to design new analogues with improved pharmacological properties .
Comparison with Similar Compounds
cis-ent-Tadalafil, can be compared with other similar compounds such as sildenafil and vardenafil, which are also PDE5 inhibitors used to treat erectile dysfunction . Unlike this compound, both sildenafil and vardenafil are active compounds with similar mechanisms of action. Tadalafil has a longer half-life and greater selectivity for PDE5 compared to sildenafil and vardenafil . This makes Tadalafil a preferred choice for chronic conditions requiring once-daily dosing . Other similar compounds include the (6R,12aR)- and (6S,12aS)-diastereomers of Tadalafil, which also exhibit varying degrees of PDE5 inhibitory activity .
Properties
IUPAC Name |
(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXKDUGGOYFFRN-IERDGZPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171596-28-4 | |
Record name | Tadalafil, (6S ,12aR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TADALAFIL, (6S ,12AR)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGY23Z94HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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